molecular formula C18H18N6O2 B12461160 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 672944-59-1

4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12461160
CAS No.: 672944-59-1
M. Wt: 350.4 g/mol
InChI Key: LZCZJZANLRYUIY-UHFFFAOYSA-N
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Description

N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a 3-methylphenyl group, and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid under controlled conditions.

    Substitution Reactions: The benzyl and 3-methylphenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and 3-methylphenyl halides in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, where the benzyl group may be oxidized to a benzaldehyde group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Oxidized Products: Oxidation of the benzyl group results in benzaldehyde derivatives.

Scientific Research Applications

N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N4-BENZYL-N2-PHENYLQUINAZOLINE-2,4-DIAMINE: Similar in structure but with a quinazoline ring instead of a pyrimidine ring.

    N4-BENZYL-N2-(2-METHYLPHENYL)QUINAZOLINE-2,4-DIAMINE: Similar in structure but with a 2-methylphenyl group instead of a 3-methylphenyl group.

Uniqueness

N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, benzyl group, and 3-methylphenyl group on a pyrimidine ring sets it apart from other similar compounds.

Properties

CAS No.

672944-59-1

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O2/c1-12-6-5-9-14(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H4,19,20,21,22,23)

InChI Key

LZCZJZANLRYUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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